2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O/c20-16-5-2-1-4-15(16)18(25)22-14-8-6-13(7-9-14)17-12-24-11-3-10-21-19(24)23-17/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDOIOSLOYVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multistep reactions starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyrimidine moiety: This can be achieved through condensation reactions involving appropriate aldehydes and amines, followed by cyclization.
Introduction of the fluorine atom: This step often involves nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with benzamide: The final step involves coupling the imidazo[1,2-a]pyrimidine derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at low temperatures.
Substitution: Selectfluor in acetonitrile for fluorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Scientific Research Applications of 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
This compound is a chemical compound with applications in chemistry, biology, medicine, and industry. Its molecular formula is C19H13FN4O.
Potential Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used, with mCPBA in dichloromethane (DCM) at room temperature being a common condition. Oxidation may yield hydroxylated derivatives.
- Reduction Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed, with NaBH4 in methanol or ethanol at low temperatures being a common condition. Reduction could produce amine or alcohol derivatives.
- Substitution Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine-substituted position, with Selectfluor in acetonitrile used for fluorination reactions.
Applications
This compound is used in scientific research as a building block for synthesizing complex molecules, as a biochemical probe to interact with specific proteins or enzymes, and for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It may also be utilized to develop new materials with specific properties, such as fluorescence or conductivity.
Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Implications for Research and Development
- Medicinal Chemistry : Fluorine at C2 (target compound) may enhance target binding compared to C3/C4 isomers due to optimized dipole interactions. However, methyl or bromine substituents (e.g., ) could improve pharmacokinetic profiles by reducing oxidative metabolism.
Biological Activity
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes both a fluorine atom and an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and a detailed analysis of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.33 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.33 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures often exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that similar imidazo[1,2-a]pyrimidine derivatives showed IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The imidazo[1,2-a]pyrimidine scaffold is known to possess activity against various bacterial strains.
- Research Findings : In vitro assays revealed that related compounds exhibited broad-spectrum antibacterial effects, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like this compound are being explored for their potential anti-inflammatory properties.
- Mechanism : The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways leading to various biological effects.
- Target Interaction : The compound may bind to specific kinases or other proteins involved in cancer progression or inflammation, thereby altering their activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Imidazo[1,2-a]pyrimidine Moiety | Contributes to anticancer and antimicrobial activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
